molecular formula C14H12N2O2S B572424 4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-73-6

4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B572424
CAS RN: 1227270-73-6
M. Wt: 272.322
InChI Key: IVMGQUXEEFPDCQ-UHFFFAOYSA-N
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Description

“4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic compound. It contains a pyrrolopyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . The molecule also contains a phenylsulfonyl group and a methyl group .


Synthesis Analysis

The synthesis of similar compounds often involves the use of pentachloropyridine as a building block . Pentachloropyridine is highly reactive towards nucleophilic attack due to its electron-deficient nature, making it an excellent scaffold for the synthesis of highly substituted pyridine derivatives . Another approach involves the use of a radical approach for the protodeboronation of alkyl boronic esters .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions .

Scientific Research Applications

  • Palladium-Catalyzed Decarboxylative Couplings : This compound is synthesized using palladium-catalyzed decarboxylative Suzuki and Heck couplings of azaindole-2-carboxylic acids. This synthesis method is significant in organic chemistry for creating complex molecular structures (Suresh et al., 2013).

  • Sulfenylation Reactions : Research has explored the methylsulfenylation of 1-substituted pyrroles and indoles, including derivatives related to 4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. These reactions are vital for the synthesis of substituted pyrroles and indoles, which have diverse applications in pharmaceuticals and materials science (Gilow et al., 1991).

  • Crystal Structure Analysis : The crystal structure of closely related compounds, such as 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, has been analyzed, showing specific interactions like π–π interactions. Understanding the crystal structure is crucial for material design and predicting physical properties (Selig et al., 2009).

  • Synthesis of Novel Fluorinated Polyamides : This compound is used in the synthesis of novel fluorinated polyamides containing pyridine and sulfone moieties. These polymers have applications in materials science due to their high thermal stability and unique electrical properties (Liu et al., 2013).

  • Iron(II) Complexes Study : It has been used in the study of iron(II) complexes involving related ligands like 4-sulfanyl-, 4-sulfinyl- and 4-sulfonyl-2,6-dipyrazolylpyridine ligands. Such research is valuable in coordination chemistry and potential applications in catalysis and magnetic materials (Cook et al., 2015).

  • Synthesis of Pyrrolo-Pyridines : The compound is involved in reactions forming pyrrolo-pyridines, -quinolines, -pyrazines, -quinoxalines, and -pyrimidines, highlighting its versatility in creating various heterocyclic compounds, which are important in drug discovery and development (Davis et al., 1992).

  • Antiviral Activity Research : Synthesis of derivatives like 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, including research into their antiviral activities, demonstrates the potential pharmaceutical applications of compounds related to 4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (Saxena et al., 1988).

  • c-Met Inhibitor Research : Derivatives of 1H-pyrrolo[2,3-b]pyridine have been evaluated as c-Met inhibitors, showcasing the compound's relevance in the development of cancer therapeutics (Liu et al., 2016).

  • Radiopharmaceutical Research : Synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine for imaging dopamine D4 receptors, indicating its application in radiopharmaceuticals and neuroimaging (Eskola et al., 2002).

properties

IUPAC Name

1-(benzenesulfonyl)-4-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-7-9-15-14-13(11)8-10-16(14)19(17,18)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMGQUXEEFPDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736458
Record name 1-(Benzenesulfonyl)-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

1227270-73-6
Record name 1-(Benzenesulfonyl)-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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